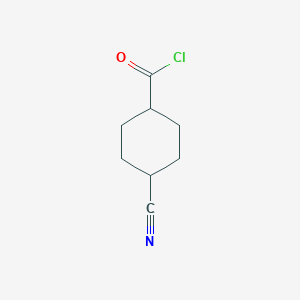
4-Cyanocyclohexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanocyclohexanecarbonyl chloride is an organic compound with the molecular formula C8H10ClNO. It is a derivative of cyclohexane, where a cyano group (–CN) and a carbonyl chloride group (–COCl) are attached to the cyclohexane ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Cyanocyclohexanecarbonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-cyanocyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride:
4-Cyanocyclohexanecarboxylic acid+SOCl2→4-Cyanocyclohexanecarbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 4-cyanocyclohexanecarbonyl chloride may involve continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanocyclohexanecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-cyanocyclohexanecarboxylic acid and hydrochloric acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-Cyanocyclohexanecarboxylic acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-Cyanocyclohexanecarbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of bioactive compounds for studying biological pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, including potential drugs for various diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-cyanocyclohexanecarbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyano group can also participate in reactions, such as reduction to amines, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarbonyl chloride: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Cyanocyclohexanecarboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity.
Cyclohexanecarbonitrile: Contains only the cyano group, lacking the carbonyl chloride functionality.
Uniqueness
4-Cyanocyclohexanecarbonyl chloride is unique due to the presence of both the cyano and carbonyl chloride groups, which provide a combination of reactivity that is useful in various synthetic transformations. This dual functionality allows for the formation of a wide range of derivatives, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
121487-73-8 |
|---|---|
Molekularformel |
C8H10ClNO |
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
4-cyanocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h6-7H,1-4H2 |
InChI-Schlüssel |
XTNVLEVPXCVDTB-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C#N)C(=O)Cl |
Kanonische SMILES |
C1CC(CCC1C#N)C(=O)Cl |
Synonyme |
Cyclohexanecarbonyl chloride, 4-cyano-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















